![molecular formula C6H11FO B11767983 [cis-3-Fluorocyclopentyl]methanol](/img/structure/B11767983.png)
[cis-3-Fluorocyclopentyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[cis-3-Fluorocyclopentyl]methanol is an organic compound with the molecular formula C6H11FO It is a fluorinated derivative of cyclopentylmethanol, where the fluorine atom is positioned on the third carbon of the cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [cis-3-Fluorocyclopentyl]methanol typically involves the fluorination of cyclopentylmethanol. One common method is the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions, often in a solvent such as dichloromethane, at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow fluorination. This method allows for better control over reaction conditions and can be more efficient for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
[cis-3-Fluorocyclopentyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form [cis-3-Fluorocyclopentyl]methane.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) can be used for substitution reactions.
Major Products
Oxidation: [cis-3-Fluorocyclopentyl]methanone.
Reduction: [cis-3-Fluorocyclopentyl]methane.
Substitution: [cis-3-Azidocyclopentyl]methanol.
Applications De Recherche Scientifique
[cis-3-Fluorocyclopentyl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of fluorinated analogs of biologically active molecules.
Industry: Used in the development of new materials with specific properties such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of [cis-3-Fluorocyclopentyl]methanol involves its interaction with various molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentylmethanol: Lacks the fluorine atom, resulting in different chemical and physical properties.
[trans-3-Fluorocyclopentyl]methanol: The fluorine atom is in the trans configuration, which can lead to different reactivity and biological activity.
[cis-2-Fluorocyclopentyl]methanol: The fluorine atom is positioned on the second carbon, affecting the compound’s properties.
Uniqueness
[cis-3-Fluorocyclopentyl]methanol is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C6H11FO |
|---|---|
Poids moléculaire |
118.15 g/mol |
Nom IUPAC |
[(1R,3S)-3-fluorocyclopentyl]methanol |
InChI |
InChI=1S/C6H11FO/c7-6-2-1-5(3-6)4-8/h5-6,8H,1-4H2/t5-,6+/m1/s1 |
Clé InChI |
CYSCIWOGJGUWHI-RITPCOANSA-N |
SMILES isomérique |
C1C[C@@H](C[C@@H]1CO)F |
SMILES canonique |
C1CC(CC1CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


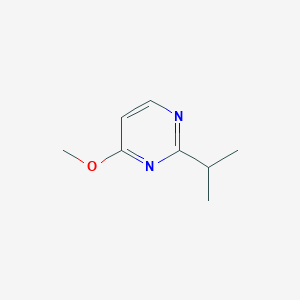
![Ethyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylate](/img/structure/B11767910.png)
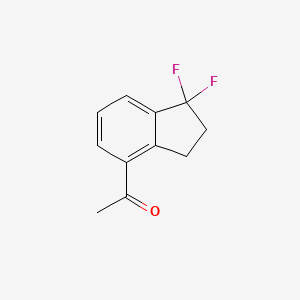
![4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B11767924.png)
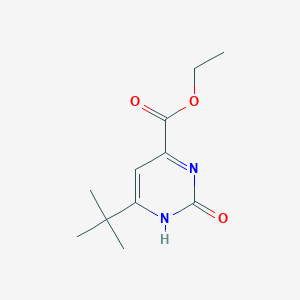
![(1S,3R,4R)-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11767934.png)
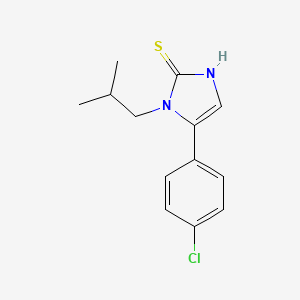
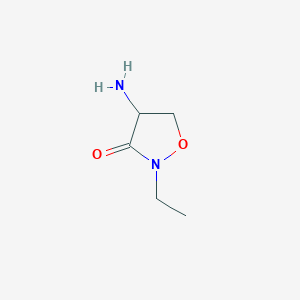
![Ethyl 3-(N-acetylacetamido)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11767953.png)
![Sodium (1R,2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B11767963.png)
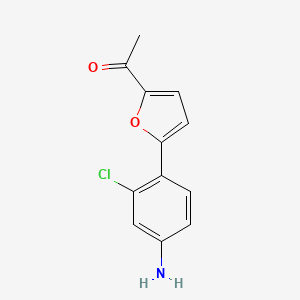
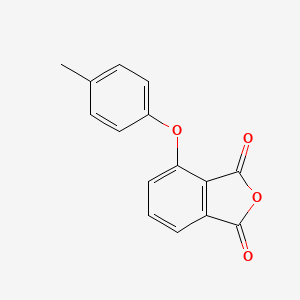

![3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile](/img/structure/B11767991.png)
